N,N-Dimethyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxamide hydrochloride
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Overview
Description
N,N-Dimethyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxamide hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, an isoxazole moiety, and a tosyl group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxamide hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the tosyl group: The isoxazole ring is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Attachment of the piperidine ring: The tosylated isoxazole is reacted with a piperidine derivative under appropriate conditions to form the desired compound.
Dimethylation: The final step involves the dimethylation of the piperidine nitrogen using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxamide
- N,N-Dimethyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxylate
- N,N-Dimethyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxamide sulfate
Uniqueness
N,N-Dimethyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tosyl group and the isoxazole ring enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C19H26ClN3O4S |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
N,N-dimethyl-3-[[3-(4-methylphenyl)sulfonyl-1,2-oxazol-5-yl]methyl]piperidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H25N3O4S.ClH/c1-14-5-7-16(8-6-14)27(24,25)17-11-15(26-21-17)12-19(18(23)22(2)3)9-4-10-20-13-19;/h5-8,11,20H,4,9-10,12-13H2,1-3H3;1H |
InChI Key |
HKDGQOUDKYQXMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NOC(=C2)CC3(CCCNC3)C(=O)N(C)C.Cl |
Origin of Product |
United States |
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